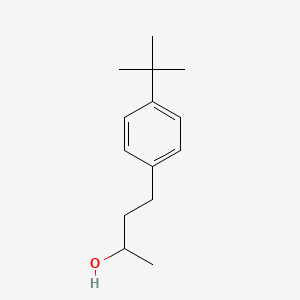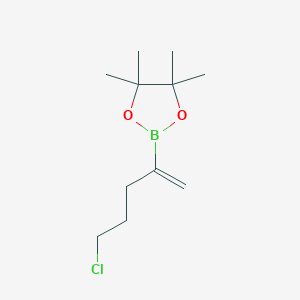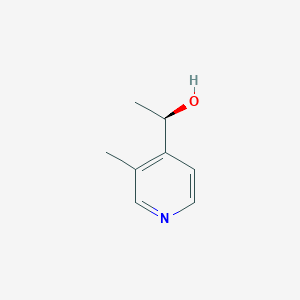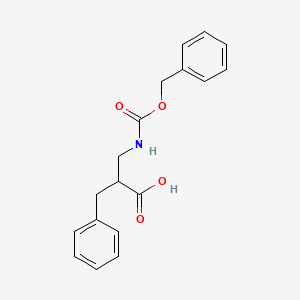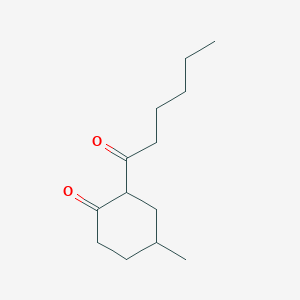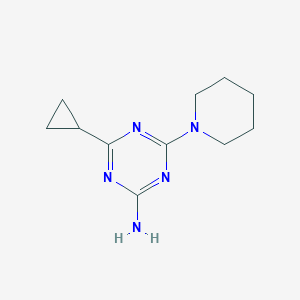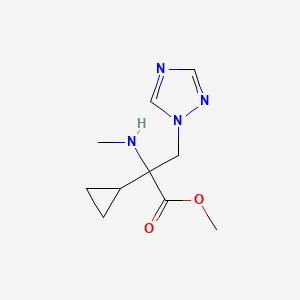
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The unique structure of this compound, featuring bromine, chlorine, and trifluoromethoxy substituents, makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole typically involves multi-step organic reactions
Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Halogenation: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the indole nitrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the halogen substituents, converting them to their corresponding hydrogen derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide (NaOCH3) can be employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized indoles.
科学的研究の応用
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction.
類似化合物との比較
Similar Compounds
3-bromo-5-chloro-1H-indole: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
5-chloro-7-(trifluoromethoxy)-1H-indole: Lacks the bromine atom, potentially altering its chemical properties.
3-bromo-7-(trifluoromethoxy)-1H-indole: Lacks the chlorine atom, which may influence its interactions with biological targets.
Uniqueness
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethoxy), which confer distinct chemical and biological properties. These substituents can significantly impact the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
2825012-77-7 |
|---|---|
分子式 |
C9H4BrClF3NO |
分子量 |
314.48 g/mol |
IUPAC名 |
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H4BrClF3NO/c10-6-3-15-8-5(6)1-4(11)2-7(8)16-9(12,13)14/h1-3,15H |
InChIキー |
PIIBMOKLXLMSEF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CN2)Br)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



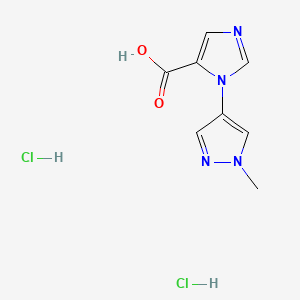
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
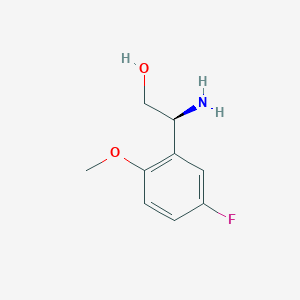
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
